8-APT-cGMP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-APT-cGMP involves the modification of cyclic guanosine monophosphate (cGMP) by introducing a 2-aminophenylthio group at the 8th position of the guanine nucleobase . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, selective substitution reactions, and purification processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. the production likely involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
8-APT-cGMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The 2-aminophenylthio group can participate in substitution reactions, leading to the formation of different analogues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various analogues with different functional groups .
Scientific Research Applications
8-APT-cGMP is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
8-APT-cGMP exerts its effects by selectively activating cGMP-dependent protein kinase (cGK), particularly type I over type Iβ by a factor of 200 . This activation leads to various downstream effects, including the relaxation of smooth muscle tissues and modulation of cellular signaling pathways . The compound’s enhanced membrane permeability allows it to efficiently enter cells and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-APT-cGMP include:
8-Bromo-cGMP: Another cGMP analogue with a bromine atom at the 8th position.
8-Nitro-cGMP: A nitrated derivative of cGMP with distinct biological activities.
8-Amino-cGMP: A cGMP analogue with an amino group at the 8th position.
Uniqueness
This compound is unique due to its 2-aminophenylthio modification, which enhances its membrane permeability and metabolic stability compared to other cGMP analogues . This makes it a valuable tool for studying cGMP-dependent signaling pathways and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N6O7PS |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(2-aminophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H17N6O7PS/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
GCSQHBMPLUMDCO-FRJWGUMJSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |
Origin of Product |
United States |
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